molecular formula C14H10ClFO3 B2630351 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid CAS No. 898135-66-5

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid

Cat. No. B2630351
M. Wt: 280.68
InChI Key: FZIHIQSGPAOFJD-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H10ClFO3 and a molecular weight of 280.68 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid is represented by the formula C14H10ClFO3 . The structure includes a benzyl group attached to a benzoic acid group via an oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid include a molecular weight of 280.68 and a molecular formula of C14H10ClFO3 .

Scientific Research Applications

Crystallographic and Electronic Structure Studies

A study by Pramanik et al. (2019) on benzoic acid derivatives, including 5-chloro-2-[(4-fluorobenzyl)oxy]benzoic acid, utilized X-ray powder diffraction and DFT calculations to analyze the crystal structures, intermolecular interactions, and electronic structures of these compounds. The research demonstrated the significance of hydrogen and halogen bonding in assembling molecules into a supramolecular framework and provided insights into the electronic properties of the compounds studied, suggesting applications in materials science for their unique intermolecular interactions and electronic structures Pramanik, S., Dey, T., & Mukherjee, A. K. (2019). Journal of Molecular Structure.

Adsorption Studies

Ikezawa et al. (2006) investigated the adsorption behaviors of benzoic acids, including derivatives similar to 5-chloro-2-[(4-fluorobenzyl)oxy]benzoic acid, on gold electrodes in acidic media. This study provided valuable insights into how these compounds interact with metal surfaces, which could be relevant for applications in electrochemistry and sensor development Ikezawa, Y., Yoshida, A., & Ariga, T. (2006). Electrochimica Acta.

Synthetic Utility in Heterocyclic Chemistry

Křupková et al. (2013) discussed the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities to 5-chloro-2-[(4-fluorobenzyl)oxy]benzoic acid, as a multireactive building block for heterocyclic synthesis. This work highlighted the compound's potential in the synthesis of diverse heterocyclic compounds, which are crucial in drug discovery and development Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). ACS Combinatorial Science.

Advanced Analytical Methods

Kumar and Sharma (2021) reviewed advancements in the analytical methods for the determination of fluorinated aromatic carboxylic acids, including compounds like 5-chloro-2-[(4-fluorobenzyl)oxy]benzoic acid. This review emphasized the importance of these compounds as chemical tracers in various applications, including environmental and hydrothermal studies, showcasing their role in improving detection limits and analytical techniques Kumar, A., & Sharma, C. (2021). Journal of Separation Science.

Future Directions

The future directions for the use of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid are not specified in the search results. As a biochemical used for proteomics research , it may continue to be used in various scientific studies.

properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIHIQSGPAOFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid

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